molecular formula C5H6N2O4S2 B12951477 Methyl 2-sulfamoylthiazole-5-carboxylate

Methyl 2-sulfamoylthiazole-5-carboxylate

Cat. No.: B12951477
M. Wt: 222.2 g/mol
InChI Key: ZZBUOUZGYYAPTQ-UHFFFAOYSA-N
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Description

Methyl 2-sulfamoylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-sulfamoylthiazole-5-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of thiazole-5-carboxylic acid with methylating agents in the presence of a base to form the methyl ester derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-sulfamoylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-sulfamoylthiazole-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-sulfamoylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. This compound may exert its effects by binding to active sites of enzymes or receptors, thereby altering their function and leading to the desired biological outcomes .

Comparison with Similar Compounds

Uniqueness: Methyl 2-sulfamoylthiazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

methyl 2-sulfamoyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C5H6N2O4S2/c1-11-4(8)3-2-7-5(12-3)13(6,9)10/h2H,1H3,(H2,6,9,10)

InChI Key

ZZBUOUZGYYAPTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)S(=O)(=O)N

Origin of Product

United States

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